Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom at the 4-position, a methyl group at the 7-position, and an ethyl ester group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-ethyl-3-oxobutanoate.
Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where 4-fluoroaniline reacts with 2-ethyl-3-oxobutanoate in the presence of an acid catalyst like methanesulfonic acid under reflux conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate undergoes several types of chemical reactions:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, especially at the 3-position.
Nucleophilic Substitution: The fluorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under mild conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Electrophilic Substitution: Substituted indole derivatives.
Nucleophilic Substitution: Fluorine-substituted products.
Ester Hydrolysis: 4-fluoro-7-methyl-1H-indole-2-carboxylic acid.
Scientific Research Applications
Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their interactions with various biological targets.
Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate can be compared with other similar indole derivatives:
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate: This compound has a methoxy group instead of a methyl group, which can affect its biological activity and chemical reactivity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This derivative has an amino group and an isobutoxy group, showing different antiviral activities.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and material science. Its unique structure allows it to undergo various chemical reactions and interact with multiple molecular targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDMISYFTZPLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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